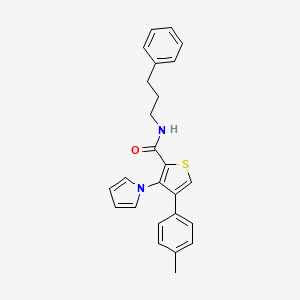

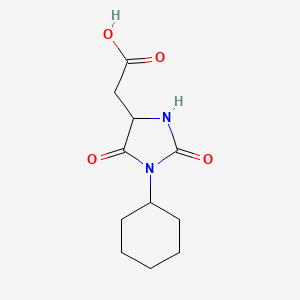

![molecular formula C26H24N2O4S2 B2591098 N4,N4'-dimethyl-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-disulfonamide CAS No. 53999-69-2](/img/structure/B2591098.png)

N4,N4'-dimethyl-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-disulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Enhanced Membrane Permeability and Stability

Research conducted by Ran et al. (2019) demonstrates the use of sulfonated compounds to improve the water permeability and stability of g-C3 N4 membranes. These modifications significantly enhance membrane performance in separation processes, suggesting potential applications in water treatment and purification technologies Ran et al., 2019.

Charge Mobility in Amorphous Organic Materials

Lee, Waterland, and Sohlberg (2011) explored the application of hopping theory to predict charge mobility in amorphous organic materials, including various sulfonamide derivatives. Their findings can contribute to the development of materials with tailored electronic properties for use in organic electronics Lee et al., 2011.

Quantum Chemical Computational Analysis

Prabakaran et al. (2020) conducted a detailed computational and experimental analysis of a novel sulfonamide compound, providing insights into its structural and chemical behavior. This type of analysis is crucial for the design and development of new materials with specific properties Prabakaran et al., 2020.

Electrochemical and Chemical Synthesis

Research by Khazalpour and Nematollahi (2015) on the synthesis of sulfonamide derivatives highlights the potential of electrochemical methods in creating compounds with varied applications, including pharmaceuticals and materials science Khazalpour & Nematollahi, 2015.

Liquid Crystalline Properties

Al-Noor et al. (2017) investigated the synthesis and liquid crystalline properties of benzimidazol-8-hydroxyquinoline complexes, including those derived from biphenyl compounds. Such materials have applications in display technologies and sensors Al-Noor et al., 2017.

Mechanism of Action

Target of Action

N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide is primarily used as a hole transport material or as a host material in the emissive layer of organic light-emitting diodes (OLEDs) devices . Its semiconducting properties make it suitable for research and development studies in organic field-effect transistors (OFETs) and thin-film transistors (TFTs) .

Mode of Action

The compound N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide interacts with its targets, the OLED devices, by facilitating the transport of holes (positive charges) from the anode to the emissive layer in the device . This interaction results in an efficient charge balance within the device, leading to improved device performance.

Biochemical Pathways

The primary pathway affected by N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide is the electronic pathway in OLED devices . By facilitating hole transport, it helps maintain charge balance in the emissive layer, which is crucial for the efficient conversion of electrical energy into light.

Pharmacokinetics

It enhances the efficiency of light emission by improving charge balance .

Result of Action

The molecular and cellular effects of N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide’s action include improved charge balance in the emissive layer of OLED devices, leading to enhanced light emission efficiency .

Action Environment

Environmental factors such as temperature and humidity can influence the action, efficacy, and stability of N4,N4’-dimethyl-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-disulfonamide. For instance, high temperatures might affect the stability of the compound and hence the performance of the OLED device. Therefore, it is recommended to store the compound in a dry and well-ventilated place .

properties

IUPAC Name |

N-methyl-4-[4-[methyl(phenyl)sulfamoyl]phenyl]-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N2O4S2/c1-27(23-9-5-3-6-10-23)33(29,30)25-17-13-21(14-18-25)22-15-19-26(20-16-22)34(31,32)28(2)24-11-7-4-8-12-24/h3-20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVZLAFFEDKVRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Bromophenyl)methyl]piperidine](/img/structure/B2591016.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclopentanecarboxamide](/img/structure/B2591017.png)

![N-[2-(2,6-Dimethyl-N-propan-2-ylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2591019.png)

![N-(furan-2-ylmethyl)-4-methylbenzo[d]thiazol-2-amine](/img/structure/B2591022.png)

![ethyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B2591024.png)

![(Z)-ethyl 2-(2-((2-nitrobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2591026.png)

![N-(3-chloro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2591037.png)